molecular formula C10H8Cl8 B166800 Toxaphene CAS No. 8001-35-2

Toxaphene

Cat. No.: B166800
CAS No.: 8001-35-2
M. Wt: 411.8 g/mol
InChI Key: OEJNXTAZZBRGDN-UHFFFAOYSA-N
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Properties

IUPAC Name

1,4,5,6,7,7-hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl8/c1-4-7(2-11,3-12)9(16)6(14)5(13)8(4,15)10(9,17)18/h5-6H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEJNXTAZZBRGDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1C(C2(C(C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)(CCl)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858936
Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
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Molecular Weight

411.8 g/mol
Source PubChem
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Description Data deposited in or computed by PubChem

Physical Description

Toxaphene is a yellow, waxy solid with a pleasant piney odor. Used as an insecticide, primarily for cotton and early growth stages of vegetables. Also peas, soybeans, peanut, corn, and wheat. Not produced commercially in the U.S. since 1982. Only registered for scabies control on cattle in the U.S. (EPA, 1998), Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]; [NIOSH], Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor., Amber, waxy solid with a mild, piney, chlorine- and camphor-like odor. [insecticide]
Record name TOXAPHENE
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Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

Decomposes (NTP, 1992), Decomposes, Decomposes near boiling point, decomposes
Record name TOXAPHENE
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Record name Chlorinated camphene
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Flash Point

84 °F (EPA, 1998), 135 °C, 275 °F (closed cup) /Chlorinated camphene 60%/, 115 °C (tag closed cup) /Toxaphene 90% soln/, 34-46 °C (tag closed cup) /Strobane T-90/, 84 °F
Record name TOXAPHENE
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Record name TOXAPHENE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Clear, amber-colored, and viscous liquid, mild terpene odor, specific gravity: 1.519-1.567 at 25 °C/25 °C; readily sol in most commercial organic solvents and is more sol in aromatic than in aliphatic hydrocarbons /Strobane T-90/, Freely sol in aromatic hydrocarbons, READILY SOL IN ORG SOLVENTS INCL PETROLEUM OILS, 3 mg/l water @ room temp, > 450 g/100 ml benzene, For more Solubility (Complete) data for TOXAPHENE (11 total), please visit the HSDB record page., 0.0003%
Record name TOXAPHENE
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Record name TOXAPHENE
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Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

1.65 (EPA, 1998) - Denser than water; will sink, 1.65 @ 25 °C, 1.65
Record name TOXAPHENE
Source CAMEO Chemicals
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Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
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Record name TOXAPHENE
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Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
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Vapor Density

14.3 (air= 1)
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Vapor Pressure

0.4 mmHg at 77 °F (EPA, 1998), 0.00000669 [mmHg], 6.69X10-6 mm Hg @ 20 °C, 0.4 mmHg, (77 °F): 0.4 mmHg
Record name TOXAPHENE
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Record name Toxaphene
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Record name TOXAPHENE
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Record name CHLORINATED CAMPHENE (TOXAPHENE)
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Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
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Mechanism of Action

... The relationship between the structures of cyclodiene type insecticides & the interaction with ... picrotoxinin receptor /have been investigated/. It was ... found that their competitive binding abilities to the picrotoxinin receptor of the brain of the American cockroach are well related to their insecticidal properties. ... The most active cmpd were kepone, gamma-BHC, photodieldrin, oxychlordane, & toxaphene. ... In summary, the ... evidence indicates that cyclodiene-type insecticides owe their neuroexicitatory actions to their abilities to interact with picrotoxinin receptor in nervous system. ... The end result of the interaction is the inhibition of Cl- uptake by the neurons & perhaps by muscles, which results in an uncontrolled excitation in those cells that are normally supplied with gamma-aminobutyric acid., There are two kinds of gamma-aminobutyric acid (GABA) receptors: GABAA is the major inhibitory receptor of vertebrate brain and the one that operates a Cl- channel, and the GABAB receptor, which is proposed to regulate cAMP production. ... It is suggested that the GABAA receptor is the primary target for the action of toxaphene and cyclodiene insecticides., In vivo effect of toxaphene on calcium pump activity in rat brain P2 fraction was studied. Male Sprague-Dawley rats (200-250 g) were dosed with toxaphene at 0, 25, 50, and 100 mg/kg/day for 3 days and sacrificed 24 hr after last dose. Ca2+-ATPase activity and (45)Ca2+ uptake were determined in brain P2 fraction. Toxaphene decreased both Ca2+-ATPase activity and (45)Ca2+ uptake, and the reduction was dose dependent. Both substrate and Ca2+ activation kinetics of Ca2+-ATPase indicated noncompetitive type of inhibition, as evidence by decreased catalytic velocity but not enzyme-substrate affinity. The decreased Ca2+-ATPase activity and (45)Ca2+ uptake were restored to normal level by exogenously added calmodulin, which increased both velocity and affinity. The inhibition of Ca2+-ATPase activity and (45)Ca2+ uptake and restoration by calmodulin suggests that toxaphene may impair active calcium transport mechanisms by decreasing levels of calmodulin., The toxicity to mice of intraperitoneally administered polychlorocycloalkane (PCCA) insecticides is generally correlated with their potency as in vitro inhibitors of the brain specific (35)S t-butylbicyclophosphorothionate binding site with correction for metabolic activation and detoxification. ... Radioligand binding assays involved brain P2 membranes washed three times with 1 mM EDTA to remove endogenous gamma-aminobutyric acid (GABA) or other modulator(s) which otherwise serves as a noncompetitive inhibitor of (35)S t-butylbicyclophosphorothionate binding at the gamma-aminobutyric acid regulated chloride ionophore. Examination of technical toxaphene, toxaphene toxicant A, revealed 62 + or - 4% binding site inhibition 30 min after their LD50 doses with 32 + or - 3% inhibition at one-half and 6 + or - 3% inhibition at one-quarter of their LD50 doses. The correlation between binding site inhibition and convulsant action is also evident in dose and time dependency studies with endosulfan sulfate. The brain P2 membranes of treated mice contain the parent compound with each of the polychlorocycloalkane plus activation products of some of the cyclodienes, ie endosulfan sulfate from alpha- and beta-endosulfan and 12-ketoendrin from isodrin and endrin. The finding that the brains of treated mice contain sufficient polychlorocycloalkane or its activation products to achieve a magnitude of (35)S t-butylbicyclophosphorothiate binding site inhibition correlated with the severity of the poisoning signs supports the hypothesis that the acute toxicity of polychlorocyloalkane insecticides to mammals is due to disruption of the gamma-aminobutyric acid regulated chloride ionophore., Toxaphene (polychlorinated camphenes) is an insecticidal mixture of >670 chemicals, which was widely used until the mid 1980s. Due to their lipophilic and volatile nature, these chemicals accumulate in animal and human tissues and continue to be a major contaminant in marine and freshwater biota. Cytotoxic and genotoxic effects in mammalian test systems suggest that toxaphene is a carcinogen and reports support the hypothesis that toxaphene could have tumor-promoting potential in human breast tissue. In order to examine the potential of toxaphene as an environmental endocrine disrupter, we investigated its effect on the estrogen receptor (ER) function in human breast cancer MCF-7 cells. Using transient gene expression experiments, we observed approximately 60% and 80% inhibition of the constitutive and 17beta-estradiol induced ER-dependent transactivation, respectively. The involvement of the ER in the ability of toxaphene to block the estrogen action was verified by cotransfection studies in ER-negative DMA-MB-231 cells. The interference of toxaphene with the ER mediated responses was supported by a significant suppression of endogenously expressed pS2 RNA and decreased levels of secreted pS2 protein. These reproducible results indicate that toxaphene can disturb hormonal signals mediated by the ER and suggest that these environmental chemicals have potential endocrine disrupting activities which may affect the reproductive health and increase the risk of carcinogenesis.
Record name TOXAPHENE
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Color/Form

Yellow waxy solid., Amber, waxy solid.

CAS No.

8001-35-2, 1852481-29-8
Record name TOXAPHENE
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Record name 1,4,5,6,7,7-Hexachloro-2,2-bis(chloromethyl)-3-methylidenebicyclo[2.2.1]heptane
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Melting Point

149 to 194 °F (EPA, 1998), 65-90 °C, 149-194 °F
Record name TOXAPHENE
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Record name TOXAPHENE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name CHLORINATED CAMPHENE (TOXAPHENE)
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URL https://www.osha.gov/chemicaldata/698
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Chlorinated camphene
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0113.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Toxaphene
Reactant of Route 2
Reactant of Route 2
Toxaphene
Reactant of Route 3
Reactant of Route 3
Toxaphene
Reactant of Route 4
Toxaphene
Reactant of Route 5
Toxaphene
Reactant of Route 6
Toxaphene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.